
4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline
Vue d'ensemble
Description
4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline is a useful research compound. Its molecular formula is C10H4BrF4N and its molecular weight is 294.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142533. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Regioflexibility in Functionalization
4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline has been used as a model substrate to explore regiochemical exhaustive functionalization reactions. These reactions were carried out using trimethylsilyl entities and iodine atoms as auxiliary substituents. This study demonstrated the ability to generate organolithium intermediates and remove protective groups without impairing the bromine atom at the 4-position, showcasing the compound's utility in complex chemical synthesis (Marull & Schlosser, 2004).
Synthesis of Derivatives
The compound has been utilized in the synthesis of various derivatives. For example, it has been involved in the conversion of Et 4,4,4-trifluoroacetoacetate into 4-trifluoromethyl-2-quinolinones, which were then transformed into 2-bromo-4-(trifluoromethyl)quinolines. These derivatives were further elaborated into a range of compounds including 4-trifluoromethyl-2-quinolinecarboxylic acids and bromoquinolines, demonstrating the compound's versatility in synthetic organic chemistry (Lefebvre, Marull & Schlosser, 2003).
Exploration of Steric Pressure
In a study exploring steric pressure, this compound and its isomers were used to understand how different substituents influence deprotonation reactions. This research provided insights into the effects of molecular crowding and the role of substituents in dictating reaction pathways in organic chemistry (Schlosser et al., 2006).
Antibiotic Synthesis
This compound has been a key building block in the synthesis of antibiotics. A study showcased a practical and scalable route for the synthesis of halogenated quinoline derivatives, highlighting its significant role in antimicrobial drug discovery (Flagstad et al., 2014).
Synthesis of Biomolecular Binding Properties
This compound has been involved in the synthesis of new series of quinolines via the Buchwald–Hartwig amination. The resulting quinolines exhibited photophysical properties suggesting potential applications in biomolecular binding, further emphasizing the compound's utility in the development of new materials with specific optical properties (Bonacorso et al., 2018).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It is often used as an intermediate in organic synthesis , suggesting that its targets could vary depending on the specific reactions it is involved in.
Mode of Action
As an intermediate in organic synthesis , its interaction with its targets would depend on the specific reactions it is used in.
Biochemical Pathways
It is known to be used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This suggests that it could affect pathways involving carbon–carbon bond formation.
Result of Action
Given its use as an intermediate in organic synthesis , its effects would likely depend on the specific reactions it is involved in.
Action Environment
It is worth noting that in the context of suzuki–miyaura coupling, the reaction conditions are exceptionally mild and functional group tolerant .
Analyse Biochimique
Biochemical Properties
4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, potentially inhibiting or modifying their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of certain genes involved in the inflammatory response . Additionally, this compound can disrupt normal cellular metabolism, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their function. This compound can inhibit enzyme activity by binding to their active sites, preventing substrate access . Furthermore, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound in vitro or in vivo can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur . At high doses, this compound can exhibit toxic or adverse effects, including organ damage and metabolic disturbances.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s metabolism may also involve conjugation reactions, where it is combined with other molecules to facilitate its excretion from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biochemical activity.
Propriétés
IUPAC Name |
4-bromo-6-fluoro-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrF4N/c11-7-4-9(10(13,14)15)16-8-2-1-5(12)3-6(7)8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZGVHLYCHYQEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CC(=N2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40301346 | |
| Record name | 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31009-33-3 | |
| Record name | 31009-33-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142533 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline a valuable building block in organic synthesis?
A1: This specific quinoline derivative possesses a unique arrangement of halogen substituents, making it a versatile starting material for further functionalization. The research paper highlights its use in "regiochemically exhaustive functionalization reactions." [] This means that researchers can selectively replace specific halogen atoms (bromine and fluorine) with other chemical groups, ultimately leading to a diverse range of novel compounds.
Q2: What is the significance of using trimethylsilyl groups and iodine atoms in reactions with this compound?
A2: The research paper by [] indicates that trimethylsilyl groups and iodine atoms serve as crucial "protective groups" during synthesis. These groups temporarily replace specific hydrogen atoms on the quinoline ring, allowing for controlled reactions with organolithium reagents. Importantly, these protecting groups can be easily removed without affecting the bromine atom at the 4-position, which remains available for further transformations. This strategy grants chemists precise control over the molecule's reactivity and enables the creation of complex structures.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


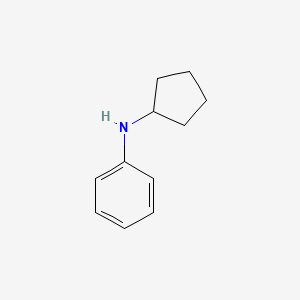
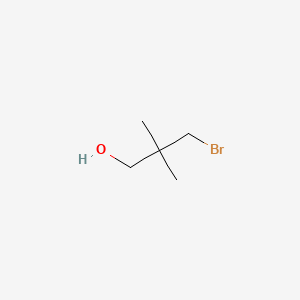
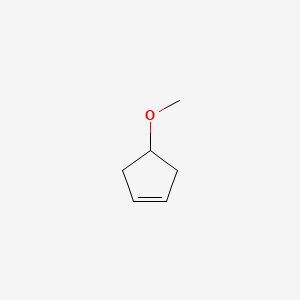
![2-Methylbenzo[d]thiazole-6-carbonitrile](/img/structure/B1267053.png)

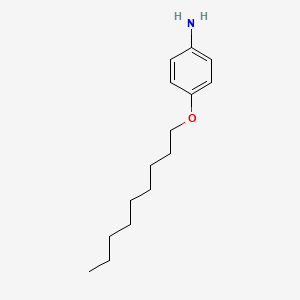
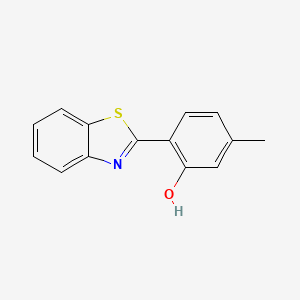
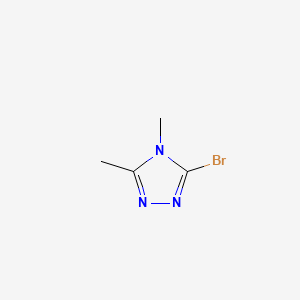
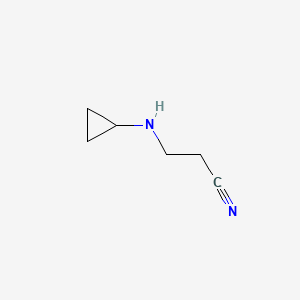
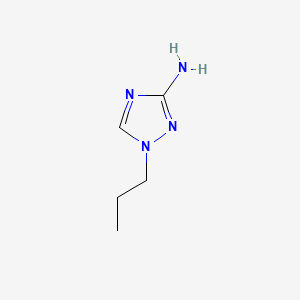
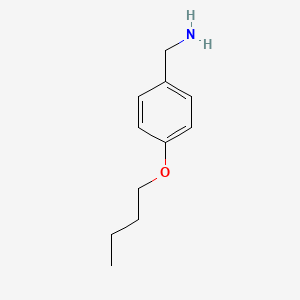

![2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1267070.png)

